2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties, which contribute to the compound’s stability and reactivity .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological activities . For instance, some thiazole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways related to their biological activities . For example, some thiazole derivatives can inhibit the enzymes involved in the replication of viruses, thereby blocking the viral life cycle .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, depending on their specific biological activities . For example, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-alkylated thiazole derivatives.
Scientific Research Applications
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid
Comparison: 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs .
Properties
CAS No. |
1256097-94-5 |
---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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